REACTION_CXSMILES
|
N#N.O.[CH3:4][NH:5][C:6]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[CH:8][N:7]=1.NN>C(O)C.[Pd]>[CH3:4][NH:5][C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[CH:8][N:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
CNC1=NC=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15.41 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0.924 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for about 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
H2 gas evolved during the reaction
|
Type
|
FILTRATION
|
Details
|
Pd was filtered on a tightly packed Celite® plug
|
Type
|
WASH
|
Details
|
The Celite® was first washed with DCM, and Pd
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
was washed with DCM until all the product
|
Type
|
WASH
|
Details
|
was washed off of the Celite®
|
Type
|
CONCENTRATION
|
Details
|
Combined solvent was concentrated
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
ADDITION
|
Details
|
NaCl solid was added
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
WAIT
|
Details
|
any left over hydrazine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
EtOAc was dried on Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a dark brown solid (11.95 g; 78.25%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |